

# 1-Chloro-2,4-dimethylbenzene CAS registry number and MSDS information

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Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylbenzene

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# In-Depth Technical Guide: 1-Chloro-2,4-dimethylbenzene

CAS Registry Number: 95-66-9[1]

This technical guide provides comprehensive information on **1-Chloro-2,4-dimethylbenzene**, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, safety and hazard information, detailed experimental protocols, and toxicological data.

# **Physicochemical Properties**

The fundamental physical and chemical characteristics of **1-Chloro-2,4-dimethylbenzene** are summarized in the table below.



| Property          | Value                            | Source            |
|-------------------|----------------------------------|-------------------|
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> Cl | [1]               |
| Molecular Weight  | 140.61 g/mol                     | [2]               |
| Appearance        | Colorless transparent liquid     | [1]               |
| Odor              | Aromatic                         | [1]               |
| Melting Point     | -32 °C                           | Fisher Scientific |
| Boiling Point     | 186-187 °C                       |                   |
| Flash Point       | 63 °C                            | Fisher Scientific |
| Density           | 1.049 g/mL at 25 °C              |                   |

# **Safety and Hazard Information**

**1-Chloro-2,4-dimethylbenzene** is a hazardous chemical. The following table summarizes its GHS classification and other safety data.



| Hazard Information                | Details   | Source |
|-----------------------------------|---|--------|
| GHS Pictograms                    | Flammable, Irritant   |        |
| GHS Signal Word                   | Danger  | [2]    |
| GHS Hazard Statements             | H225: Highly flammable liquid<br>and vaporH302: Harmful if<br>swallowedH315: Causes skin<br>irritationH319: Causes serious<br>eye irritationH335: May cause<br>respiratory irritation | [2]    |
| Precautionary Statements          | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501  | [3]    |
| Acute Toxicity (related compound) | Oral LD50 (Rat) for 1-Chloro-<br>2,4-dinitrobenzene: 640<br>mg/kgDermal LD50 (Rabbit)<br>for 1-Chloro-2,4-<br>dinitrobenzene: 130 mg/kg   | [4]    |

Note: Acute toxicity data is for the related compound 1-Chloro-2,4-dinitrobenzene and should be used as an indication of potential toxicity with caution.

# Experimental Protocols Synthesis of 1-Chloro-2,4-dimethylbenzene via Chlorination of m-Xylene

This protocol describes a representative method for the synthesis of **1-Chloro-2,4-dimethylbenzene**.

Materials:



- m-Xylene (2,4-dimethylbenzene)
- Chlorine gas (Cl<sub>2</sub>)
- Anhydrous ferric chloride (FeCl3) or other Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Round-bottom flask with a magnetic stirrer
- Gas inlet tube
- Reflux condenser
- Separatory funnel
- Distillation apparatus

#### Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine.
- Charge the flask with m-xylene and a catalytic amount of anhydrous ferric chloride.
- Slowly bubble dry chlorine gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
- Monitor the reaction progress by gas chromatography (GC) until the desired conversion of m-xylene is achieved.
- Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.



- Transfer the reaction mixture to a separatory funnel and wash sequentially with water and
   5% sodium bicarbonate solution to remove the catalyst and any acidic byproducts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Chloro-2,4-dimethylbenzene.

# Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of **1-Chloro-2,4-dimethylbenzene** in a sample matrix.

#### Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column suitable for separating aromatic compounds (e.g., DB-5ms)
- Autosampler

#### Reagents and Standards:

- High-purity helium (carrier gas)
- Certified reference standard of 1-Chloro-2,4-dimethylbenzene
- High-purity solvent for sample and standard dilution (e.g., hexane or dichloromethane)
- Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

#### Procedure:

Sample Preparation:



- Accurately weigh or measure the sample.
- Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction for aqueous samples, Soxhlet extraction for solid samples).
- Spike the sample with a known amount of internal standard.
- Concentrate or dilute the extract as necessary to bring the analyte concentration within the calibration range.

#### Instrument Setup:

- Install a suitable capillary column in the GC.
- Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
- Set the injector and transfer line temperatures.
- Set the MS to operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

#### Calibration:

- Prepare a series of calibration standards of 1-Chloro-2,4-dimethylbenzene with the internal standard at a constant concentration.
- Inject the calibration standards and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

#### Sample Analysis:

- Inject the prepared sample extracts into the GC-MS.
- Identify the 1-Chloro-2,4-dimethylbenzene peak based on its retention time and mass spectrum.
- Quantify the analyte using the calibration curve.



## **Toxicology and Metabolism**

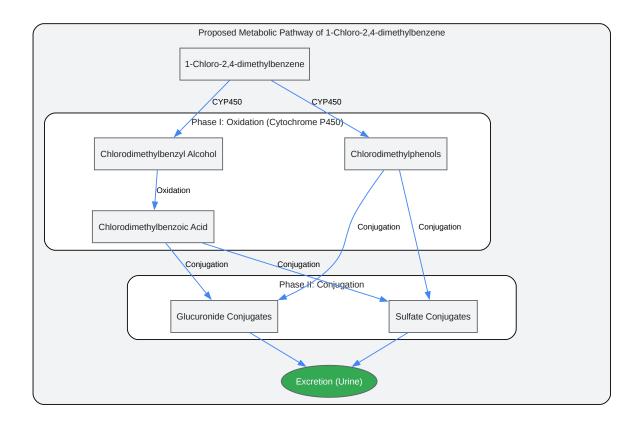
Toxicological Summary: **1-Chloro-2,4-dimethylbenzene** is classified as a skin, eye, and respiratory irritant.[1] Ingestion is expected to be harmful.[2] While specific data on its chronic toxicity and carcinogenicity are not readily available, related chlorinated aromatic compounds can have effects on the liver and kidneys with prolonged exposure.[5]

Proposed Metabolic Pathway: The metabolism of **1-Chloro-2,4-dimethylbenzene** in vivo has not been extensively studied. However, based on the metabolism of similar compounds like chlorobenzene and xylenes, a likely metabolic pathway involves two main phases:

- Phase I: Oxidation: The aromatic ring or one of the methyl groups is oxidized by cytochrome P450 enzymes. Oxidation of the ring can lead to the formation of chlorodimethylphenols.
   Oxidation of a methyl group would result in the formation of a chlorodimethylbenzyl alcohol, which can be further oxidized to a chlorodimethylbenzoic acid.
- Phase II: Conjugation: The hydroxyl or carboxyl groups introduced in Phase I are conjugated with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble metabolites that can be readily excreted in the urine.

## **Mandatory Visualizations**

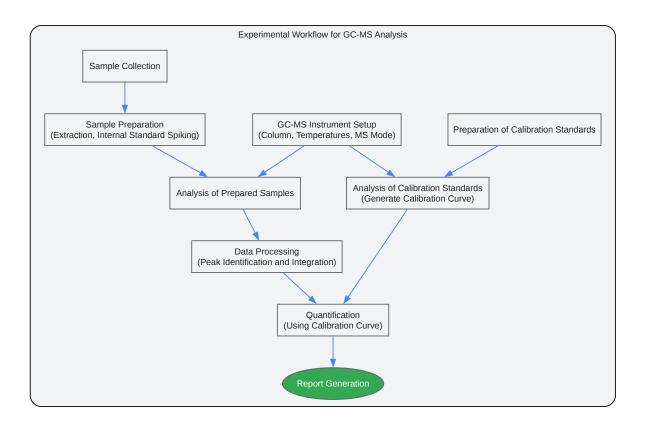




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Caption: Proposed metabolic pathway of **1-Chloro-2,4-dimethylbenzene**.

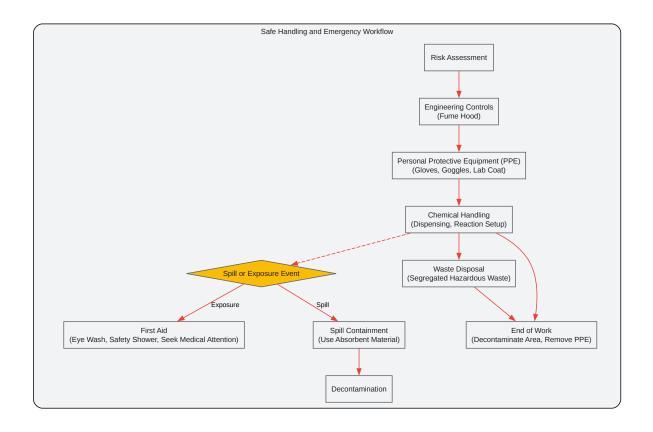




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Caption: Experimental workflow for GC-MS analysis.





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Caption: Safe handling and emergency workflow.

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